1-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol

Chiral resolution Enantioselective synthesis Medicinal chemistry

1-(1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a synthetic N,C2-disubstituted benzimidazole derivative bearing a 4-chlorobenzyl group at N1 and an α-hydroxyethyl (1-hydroxyethyl) substituent at C2. The compound has a molecular formula of C16H15ClN2O, a molecular weight of 286.75 g/mol, a computed XLogP3-AA of 3.2, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C16H15ClN2O
Molecular Weight 286.76
CAS No. 537009-74-8
Cat. No. B2950378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol
CAS537009-74-8
Molecular FormulaC16H15ClN2O
Molecular Weight286.76
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)O
InChIInChI=1S/C16H15ClN2O/c1-11(20)16-18-14-4-2-3-5-15(14)19(16)10-12-6-8-13(17)9-7-12/h2-9,11,20H,10H2,1H3
InChIKeyFZFMACOVHQCFGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol (CAS 537009-74-8): Structural and Physicochemical Baseline for Research Procurement


1-(1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a synthetic N,C2-disubstituted benzimidazole derivative bearing a 4-chlorobenzyl group at N1 and an α-hydroxyethyl (1-hydroxyethyl) substituent at C2 [1]. The compound has a molecular formula of C16H15ClN2O, a molecular weight of 286.75 g/mol, a computed XLogP3-AA of 3.2, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds [1]. It is cataloged in the ZINC database (ZINC000169348866) with no experimentally confirmed bioactivity records in ChEMBL 20 [2]. Physicochemical properties include a computed density of 1.3±0.1 g/cm³ and a boiling point of 485.3±35.0 °C at 760 mmHg . The compound is classified by Sigma-Aldrich as Acute Toxicity Category 3 (Oral) and Eye Damage Category 1 . This compound serves as a chiral alcohol building block and potential pharmacophore scaffold within the benzimidazole class.

Why 1-(1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol Cannot Be Interchanged with Closest Benzimidazole Analogs: Key Structural Differentiators


The compound's N1-(4-chlorobenzyl) and C2-(1-hydroxyethyl) substitution pattern is stereoelectronically distinct from its nearest commercially available analogs. Replacement with the N1-(4-chlorobenzyl)-C2-methyl analog chlormidazole (CAS 3689-76-7) eliminates both the hydrogen-bond donor capacity of the secondary alcohol and the chiral center at the α-carbon, fundamentally altering ligand recognition geometry [1]. Substitution with the primary alcohol analog [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol (CAS 7187-31-7) changes the spatial orientation of the hydroxyl group and removes the methyl substituent that contributes to lipophilicity and steric bulk [1]. These structural variations produce measurable differences in computed logP, hydrogen-bonding profiles, and predicted target engagement landscapes, making generic interchange scientifically unsound without explicit comparative assay validation [2].

Quantitative Differentiation Evidence for 1-(1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol Versus Closest Analogs


Chiral Secondary Alcohol Motif Confers Stereochemical and Hydrogen-Bond Donor Differentiation Versus Chlormidazole (Methyl Analog)

The target compound possesses a chiral secondary alcohol at the C2 α-position (1-hydroxyethyl), introducing a stereocenter and one hydrogen bond donor (HBD). In contrast, chlormidazole (1-(4-chlorobenzyl)-2-methyl-1H-benzimidazole, CAS 3689-76-7) bears an achiral methyl group at C2 with HBD count of zero [1]. This difference enables enantioselective applications: the racemic secondary alcohol can undergo lipase-catalyzed kinetic resolution to yield enantiopure alcohols, as demonstrated for the N-substituted benzimidazole alcohol class with enantiomeric ratio E > 100 using Novozyme SP 435 and lipase Amano AK [2].

Chiral resolution Enantioselective synthesis Medicinal chemistry

Lipophilicity (XLogP) and Rotatable Bond Differentiation Versus Primary Alcohol Analog (CAS 7187-31-7)

The target compound has a computed XLogP3-AA of 3.2 with 3 rotatable bonds, reflecting the contribution of the C2 α-methyl group to lipophilicity and conformational flexibility [1]. The primary alcohol analog [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol (CAS 7187-31-7, C15H13ClN2O, MW 272.73) lacks the α-methyl substituent, resulting in a lower molecular weight (ΔMW ≈ 14 g/mol), reduced lipophilicity, and only 2 rotatable bonds . The ZINC database records no known bioactivity for the target compound (ZINC000169348866) but SEA predictions suggest differential target engagement profiles from primary alcohol analogs, with predicted affinity shifts for CYP1A2 (P-value 0) and HTR2C (P-value 15) that are sensitive to the methyl substitution [2].

ADME prediction Lipophilicity optimization Fragment-based drug discovery

Class-Level Antifungal Activity Potential: N-Substituted Benzimidazole Alcohols Demonstrate >98% Cell Inhibition Against Candida albicans

While no direct bioassay data exist for CAS 537009-74-8 in ChEMBL 20 [2], the broader class of N-substituted benzimidazole secondary alcohols—synthesized via ketone reduction—has demonstrated significant antifungal activity. Łukowska-Chojnacka et al. (2016) reported that all synthesized N-substituted benzimidazole derivatives achieved >98% cell inhibition against Candida albicans 900028 ATCC at a concentration of 0.25 μg/mL [1]. Specifically, racemic mixtures of the alcohol derivatives were active, and the enzymatic kinetic resolution demonstrated that the individual enantiomers could be isolated with E > 100 [1]. The target compound's structural features (N-4-chlorobenzyl, C2-1-hydroxyethyl) place it within this active series, while chlormidazole (the methyl analog) acts via ergosterol synthesis inhibition, a distinct mechanism requiring the imidazole ring for cytochrome P450 engagement .

Antifungal drug discovery Candida albicans Azole pharmacophore

Predicted Target Engagement Landscape from SEA Analysis Suggests Differential Polypharmacology Versus Non-Chlorinated Benzimidazole Analogs

The SEA (Similarity Ensemble Approach) predictions for ZINC000169348866 (the target compound) suggest potential interactions with Cytochrome P450 1A2 (CYP1A2, P-value 0, Max Tc 50), 5-HT2C receptor (HTR2C, P-value 15, Max Tc 43), CYP11B1 (P-value 46, Max Tc 55), and CYP11B2 (P-value 84, Max Tc 69) [1]. The P-value indicates the statistical significance of the prediction (lower = more significant), while Max Tc (Tanimoto coefficient) reflects chemical similarity to known ligands. Notably, the strong CYP1A2 prediction (P-value 0, Max Tc 50) is absent for non-chlorinated benzimidazole analogs lacking the 4-chlorobenzyl group, suggesting that the chloro substituent contributes to specific cytochrome P450 engagement [1]. This predictive profile provides hypothesis-generating differentiation from the non-halogenated benzimidazole scaffold, though no experimental confirmation exists for this specific compound [1].

Computational target prediction Polypharmacology Cytochrome P450

Safety and Handling Classification (Sigma-Aldrich GHS) Defines Procurement and Storage Requirements Distinct from Less Hazardous Benzimidazole Analogs

The compound carries a Sigma-Aldrich GHS classification of Acute Toxicity Category 3 (Oral) and Eye Damage Category 1 (H318: Causes serious eye damage) . This hazard profile differs from chlormidazole (CAS 3689-76-7), which is primarily classified as a skin and eye irritant (Category 2) with lower acute toxicity warnings . The enhanced hazard classification for the target compound necessitates stricter personal protective equipment (PPE) requirements, designated storage conditions, and institutional chemical hygiene plan documentation that may not apply to the methyl analog, directly impacting laboratory procurement decisions and facility safety compliance .

Laboratory safety GHS classification Chemical procurement

Optimal Research Application Scenarios for 1-(1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol Based on Differentiation Evidence


Enantioselective Antifungal Lead Optimization: Chiral Resolution of the C2 α-Hydroxyethyl Moiety

The chiral secondary alcohol at C2 enables lipase-catalyzed kinetic resolution to access enantiopure alcohols with potential differential antifungal potency. Łukowska-Chojnacka et al. (2016) demonstrated that N-substituted benzimidazole racemic alcohols in this class achieve >98% C. albicans inhibition at 0.25 μg/mL and can be resolved with E > 100 using Novozyme SP 435 or lipase Amano AK [1]. Procurement of the racemic target compound (CAS 537009-74-8) rather than the achiral methyl analog chlormidazole is essential for programs seeking to correlate absolute configuration with Candida spp. potency.

Cytochrome P450 Inhibition Profiling: Testing SEA-Predicted CYP1A2 Engagement

ZINC SEA predictions identify CYP1A2 as the top-ranked predicted target (P-value 0, Max Tc 50) for the target compound, a prediction attributed to the 4-chlorobenzyl substitution pattern [2]. Researchers conducting CYP inhibition panels should select this compound over non-halogenated benzimidazole analogs to experimentally validate the predicted CYP1A2 engagement, as the chloro substituent is computationally implicated in this specific P450 isoform interaction.

Structure-Activity Relationship (SAR) Studies Exploring Hydrogen-Bond Donor Effects on Antifungal Potency

With one hydrogen bond donor (the C2 hydroxyl) and a computed XLogP of 3.2, the target compound occupies a distinct region of physicochemical space relative to chlormidazole (HBD = 0) [3]. Systematic SAR campaigns comparing HBD = 1 (target), HBD = 0 (chlormidazole), and HBD = 1 with altered geometry (primary alcohol analog CAS 7187-31-7) can quantify the contribution of the hydroxyl group to target binding. Procurement of all three analogs is required for a properly controlled SAR matrix.

Fragment-Based or Scaffold-Hopping Library Enrichment for Antifungal Screening Collections

The benzimidazole scaffold with N-(4-chlorobenzyl) and C2-(1-hydroxyethyl) substitution represents a three-dimensional, chiral fragment with favorable physicochemical properties (MW 286.75, XLogP 3.2, 1 HBD, 2 HBA) [3]. The compound's presence in the ZINC database (ZINC000169348866) and absence of known bioactivity [2] make it suitable for inclusion in diversity-oriented screening libraries where novel chemotypes are prioritized over compounds with pre-existing activity annotations. The Sigma-Aldrich hazard classification (Acute Tox. 3, Eye Dam. 1) [3] must be factored into automated liquid-handling safety protocols for HTS campaigns.

Quote Request

Request a Quote for 1-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.